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molecular formula C12H14O2S B8619485 6-Methoxy-2,2-dimethyl-thiochroman-4-one

6-Methoxy-2,2-dimethyl-thiochroman-4-one

Cat. No. B8619485
M. Wt: 222.31 g/mol
InChI Key: BLDKYBCSARSGBR-UHFFFAOYSA-N
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Patent
US06521641B1

Procedure details

To a solution of 3-(4-methoxy-phenylsulfanyl)-3-methyl-butyric acid (20.0 g, 83.2 mmol) in 250 mL of benzene at room temperature was added a solution of oxalyl chloride (15.84 g, 124.8 mmol) in 10 mL of benzene over 30 minutes. After 4 hours the solution was washed with ice cold 5% aqueous NaOH (CAUTION: a large volume of gas is released during this procedure), followed by ice cold H2O, and finally saturated aqueous NaCl. The solution was dried (Na2SO4) and concentrated under reduced pressure to give a clear yellow oil. This material was used without further purification in the next step. 1H NMR (300 MHz, CDCl3) δ: 7.45 (2H, d, J=8.8 Hz), 6.90 (2H, d, J=8.8 Hz), 3.84 (3H, s), 3.12 (2H, s), 1.41 (6H, s). Step 3: To a solution of the acyl chloride product of Step 2 (21.5 g, 83.2 mmol) in 250 mL of CH2Cl2 at 0° C. was added dropwise a solution of SnCl4 (21.7 g, 83.2 mmol) in 30 mL of CH2Cl2. After 2 hours the reaction was quenched by slow addition of 150 mL H2O. The organic layer was washed with 1M aqueous HCl, 5% aqueous NaOH, H2O, and finally saturated aqueous NaCl before being dried over MgSO4. Concentration under reduced pressure and vacuum distillation of the residual oil (Bulb-to-bulb, 125-135° C., 5 mm/Hg) afforded 14.48 g (78%) of 6-methoxy-2,2-dimethyl-thiochroman4-one as a pale-yellow oil. 1H NMR (300 MHz, CDCl3) δ: 7.62 (1H, d, J=2.9 Hz), 7.14 (1H, d, J=8.6 Hz), 7.03 (1H, dd, J=2.8 Hz), 3.83 (3H, s), 2.87 (2H, s), 1.46 (6H, s).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
15.84 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
acyl chloride
Quantity
21.5 g
Type
reactant
Reaction Step Two
Name
SnCl4
Quantity
21.7 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([S:9][C:10]([CH3:16])([CH3:15])[CH2:11][C:12]([OH:14])=O)=[CH:5][CH:4]=1.C(Cl)(=O)C(Cl)=O.Cl[Sn](Cl)(Cl)Cl>C1C=CC=CC=1.C(Cl)Cl>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:6](=[CH:7][CH:8]=1)[S:9][C:10]([CH3:16])([CH3:15])[CH2:11][C:12]2=[O:14]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
COC1=CC=C(C=C1)SC(CC(=O)O)(C)C
Name
Quantity
15.84 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
acyl chloride
Quantity
21.5 g
Type
reactant
Smiles
Name
SnCl4
Quantity
21.7 g
Type
reactant
Smiles
Cl[Sn](Cl)(Cl)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
After 4 hours the solution was washed with ice cold 5% aqueous NaOH (CAUTION
Duration
4 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a clear yellow oil
CUSTOM
Type
CUSTOM
Details
This material was used without further purification in the next step
CUSTOM
Type
CUSTOM
Details
After 2 hours the reaction was quenched by slow addition of 150 mL H2O
Duration
2 h
WASH
Type
WASH
Details
The organic layer was washed with 1M aqueous HCl, 5% aqueous NaOH, H2O, and finally saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before being dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
Concentration
DISTILLATION
Type
DISTILLATION
Details
under reduced pressure and vacuum distillation of the residual oil (Bulb-to-bulb, 125-135° C., 5 mm/Hg)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C(CC(SC2=CC1)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.48 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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